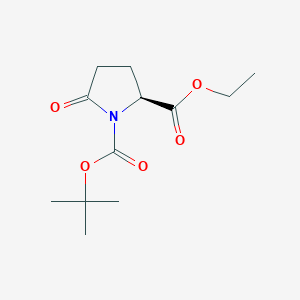

Boc-pyr-oet

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Boc-pyr-oet is typically synthesized through the reaction of L-pyroglutamic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds as follows:

- Dissolve L-pyroglutamic acid in an appropriate solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butoxycarbonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- After completion, the reaction mixture is washed with water and extracted with an organic solvent.

- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain this compound as a white solid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-pyr-oet undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield L-pyroglutamic acid and ethanol.

Substitution Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: this compound can be used in peptide synthesis through coupling reactions with other amino acids or peptides.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Deprotection: Trifluoroacetic acid in dichloromethane.

Coupling: Carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a base.

Major Products:

Hydrolysis: L-pyroglutamic acid and ethanol.

Deprotection: L-pyroglutamic acid.

Coupling: Peptides or peptide derivatives.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-pyr-oet is primarily utilized as a protecting group in peptide synthesis. The protection of amino acids is crucial to prevent unwanted reactions during the synthesis process. Here are some specific applications:

- Protection of Functional Groups : The tert-butyloxycarbonyl (Boc) group provides stability to the amino group of pyroglutamic acid during peptide bond formation. This allows for selective reactions without interfering with other functional groups present in the molecule .

- Orthogonal Protection Strategies : this compound can be used in conjunction with other protecting groups to facilitate complex peptide synthesis. This orthogonality allows chemists to selectively deprotect certain sites while maintaining others, which is essential for synthesizing peptides with multiple functional groups .

Case Study: Synthesis of Bioactive Peptides

A notable example includes the synthesis of cyclic peptides that exhibit biological activity. By employing this compound as a protecting group, researchers successfully synthesized a cyclic peptide that demonstrated significant antimicrobial properties. The ability to protect and selectively deprotect various functional groups allowed for the precise construction of the peptide backbone .

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Drug Development : Research has indicated that derivatives of pyroglutamic acid can exhibit neuroprotective effects and may be beneficial in treating neurodegenerative diseases. This compound serves as a precursor in synthesizing these derivatives, which can enhance bioavailability and efficacy .

- Impurity Analysis : In pharmaceutical formulations, this compound has been identified as an impurity in certain drugs, such as Velpatasvir. Understanding its behavior and interactions within drug formulations is crucial for quality control and regulatory compliance .

Biochemical Research

In biochemical studies, this compound is used to investigate the role of pyroglutamic acid in protein structure and function:

- Protein Engineering : The compound's ability to modify amino acid residues allows researchers to study the effects of modifications on protein folding and stability. This can lead to insights into enzyme mechanisms and protein interactions .

- Labeling Studies : this compound can be incorporated into peptides for labeling purposes, facilitating tracking and studying peptide behavior in biological systems.

Wirkmechanismus

The mechanism of action of Boc-pyr-oet involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl (Boc) group protects the amino function of L-pyroglutamic acid, preventing it from participating in unwanted reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of target molecules .

Vergleich Mit ähnlichen Verbindungen

- N-tert-Butoxycarbonyl-L-glutamic acid ethyl ester

- N-tert-Butoxycarbonyl-L-aspartic acid ethyl ester

- N-tert-Butoxycarbonyl-L-proline ethyl ester

Comparison: Boc-pyr-oet is unique due to its specific structure and reactivity. Compared to other Boc-protected amino acids, this compound offers distinct advantages in terms of stability and ease of deprotection. Its use in peptide synthesis is particularly valuable due to its compatibility with various coupling reagents and conditions .

Biologische Aktivität

Boc-pyr-oet, or N-tert-butoxycarbonyl-L-pyroglutamic acid ethyl ester , is a compound that plays a significant role in organic synthesis, particularly in the field of peptide chemistry. Its biological activity is primarily linked to its utility as a protecting group in peptide synthesis and its involvement in the development of pharmaceutical compounds.

This compound is synthesized through the reaction of L-pyroglutamic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. The general reaction mechanism can be summarized as follows:

- Dissolution : L-pyroglutamic acid is dissolved in dichloromethane.

- Base Addition : Triethylamine is added to neutralize the acid.

- Chloride Addition : Tert-butoxycarbonyl chloride is added gradually while maintaining low temperatures (0-5°C).

- Stirring : The mixture is stirred at room temperature for several hours.

- Workup : The mixture is washed with water, extracted with an organic solvent, dried, and concentrated to yield this compound as a white solid.

The mechanism of action of this compound revolves around its role as a protecting group for the amino function of L-pyroglutamic acid. This protection prevents unwanted reactions during peptide synthesis, allowing for selective modifications of other functional groups. The Boc group can be removed under acidic conditions, enabling the formation of free amines necessary for further coupling reactions.

Biological Applications

This compound is utilized extensively in biological research and pharmaceutical development:

- Peptide Synthesis : It serves as a building block in solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptides and proteins.

- Drug Development : The compound is instrumental in synthesizing peptide-based drugs and enzyme inhibitors, contributing to therapeutic advancements in various medical fields.

Comparative Analysis

The following table compares this compound with similar compounds used in peptide synthesis:

| Compound Name | Structure | Stability | Deprotection Conditions | Common Applications |

|---|---|---|---|---|

| This compound | This compound Structure | High | Acidic conditions (e.g., TFA) | Peptide synthesis |

| N-tert-Butoxycarbonyl-L-glutamic acid ethyl ester | Boc-Glu-OEt Structure | Moderate | Acidic conditions | Peptide synthesis |

| N-tert-Butoxycarbonyl-L-aspartic acid ethyl ester | Boc-Asp-OEt Structure | Moderate | Acidic conditions | Peptide synthesis |

Case Studies and Research Findings

- Peptide Synthesis Efficiency : A study demonstrated that using this compound significantly improved yield and purity in synthesizing cyclic peptides compared to other protecting groups. The stability under various conditions allowed for more robust synthetic routes without compromising product quality .

- Pharmaceutical Development : Research highlighted the role of this compound in developing inhibitors for specific enzymes related to metabolic disorders. The compound's ability to facilitate complex peptide structures made it an ideal candidate for creating targeted therapies .

- Comparative Reactivity Studies : In comparative studies, this compound exhibited superior reactivity profiles when coupled with various amino acids, leading to higher efficiency in peptide bond formation compared to traditional methods .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWWGFSJHCFVOW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420126 | |

| Record name | boc-pyr-oet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144978-12-1 | |

| Record name | 1-(1,1-Dimethylethyl) 2-ethyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144978-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | boc-pyr-oet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.